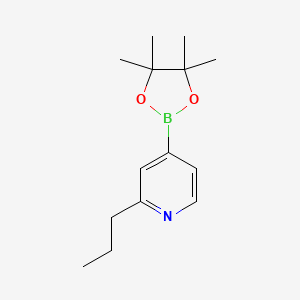

2-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound featuring a pyridine core substituted with a propyl group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 4-position. This structure enables its use as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . The compound’s molecular formula is C₁₅H₂₃BNO₂ (calculated molecular weight: 263.16 g/mol).

Properties

IUPAC Name |

2-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2/c1-6-7-12-10-11(8-9-16-12)15-17-13(2,3)14(4,5)18-15/h8-10H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDMCPYEYYYAQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 2-propylpyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of reactions, including:

Cross-Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation: The boronate ester can be oxidized to form the corresponding alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

Cross-Coupling: Formation of biaryl or aryl-alkyl compounds.

Oxidation: Formation of 2-propyl-4-hydroxypyridine.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used in various scientific research applications:

Organic Synthesis: As a reagent in cross-coupling reactions to form complex organic molecules.

Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.

Material Science: In the preparation of conjugated polymers and other advanced materials.

Catalysis: As a ligand or catalyst in various chemical transformations.

Mechanism of Action

The mechanism of action of 2-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The pyridine ring can also coordinate to metal centers, influencing the reactivity and selectivity of the reactions.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical differences between 2-propyl-4-(pinacol boronate)pyridine and its closest structural analogs:

Reactivity and Functional Differences

- Steric Considerations : Bulkier substituents, such as the cyclopropyl group in CAS 2304631-68-1, may hinder coupling efficiency in sterically demanding reactions, whereas the linear propyl chain offers moderate steric accessibility .

- Application-Specific Behavior : The 3-boronate pyridine derivative (CAS 329214-79-1) demonstrates utility in H₂O₂ detection via boronate ester oxidation, a property less explored in 4-boronate analogs like the target compound .

Research Findings and Practical Implications

- Thermal Stability : Analogous boronates require cold storage (0–6°C), implying that the 2-propyl derivative may also demand stringent storage conditions to prevent hydrolysis .

Biological Activity

2-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that integrates a dioxaborolane moiety with a pyridine structure. This unique combination enhances its applicability in various fields such as organic synthesis, pharmaceutical development, and material science. Understanding its biological activity is crucial for its potential therapeutic applications and industrial uses.

The molecular formula of the compound is , with a molecular weight of 263.14 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic chemistry.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antiproliferative Activity : Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, structural modifications have been shown to enhance potency significantly (EC50 values ranging from 0.025 to 0.177 µM) depending on the substituents on the pyridine ring .

- Tubulin Polymerization Inhibition : Similar compounds have demonstrated the ability to inhibit tubulin polymerization. For example, certain derivatives displayed IC50 values significantly lower than standard chemotherapeutic agents like CA-4, indicating potential for further development in cancer treatment .

- Metabolic Stability : The metabolic stability of the compound in human liver microsomes is critical for its therapeutic efficacy. Studies show that modifications can affect both metabolic stability and solubility, impacting the overall bioavailability of the compound .

Case Studies

- Antiproliferative Studies :

- Mechanism of Action :

Applications

The biological activities of this compound suggest several applications:

- Pharmaceutical Development : Its antiproliferative properties make it a candidate for developing new anticancer therapies.

- Material Science : Its unique chemical structure allows for the creation of advanced materials with tailored properties.

- Agricultural Chemistry : The compound can be explored for use in agrochemical formulations due to its potential efficacy in pest control.

Summary Table of Biological Activities

| Activity Type | Observations/Results | EC50/IC50 Values |

|---|---|---|

| Antiproliferative | Significant activity against A549 cells | 0.025 - 0.177 µM |

| Tubulin Inhibition | Comparable potency to CA-4 | IC50 = 0.56 µM |

| Metabolic Stability | Variability based on structural modifications | CL int = 42 - 101 µL/min/mg |

Q & A

Q. What are the optimal synthetic routes for preparing 2-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

- Using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF to enhance reactivity .

- Temperature control (60–100°C) to balance reaction rate and byproduct formation .

- Protecting the boronate ester group during functionalization to prevent hydrolysis . Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is recommended .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm; boronate ester signals at δ 1.0–1.3 ppm) .

- X-ray Crystallography : Use SHELX or OLEX2 for single-crystal refinement to resolve steric effects from the 2-propyl group .

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water gradient) to detect impurities <2% .

Q. What solvents and storage conditions are suitable for this compound?

Methodological Answer:

- Solubility : Insoluble in water; use THF, DCM, or DMSO for reactions .

- Storage : Store under inert gas (Ar/N₂) at 2–8°C in sealed glass containers to prevent boronate ester hydrolysis .

Advanced Research Questions

Q. How does the 2-propyl substituent influence cross-coupling reactivity compared to analogous phenyl derivatives?

Methodological Answer: The 2-propyl group introduces steric hindrance, reducing coupling efficiency with bulky substrates. Mitigation strategies include:

Q. How can computational modeling predict regioselectivity in functionalization reactions?

Methodological Answer:

Q. How to resolve contradictions in spectroscopic data during structural analysis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.